![molecular formula C8H12O B3060636 Oct-2-yn-4-one CAS No. 59845-82-8](/img/structure/B3060636.png)
Oct-2-yn-4-one
Overview
Description
Scientific Research Applications
Metabolic Activation and Enzyme Inhibition
Metabolic Activation
Oct-2-yn-4-one has been studied for its metabolic activation in vitro. Research using [1,2-14C]Oct-l-yne showed that it undergoes activation by liver microsomal cytochrome P-450-dependent enzymes, resulting in the covalent binding to proteins, DNA, and haem. This study proposed a mechanism for the metabolic activation of oct-1-yne, including microsomal hydroxylation and oxidation processes (White et al., 1984).
Multifunctional Enzyme Inhibition
Oct-2-yn-4-enoyl-CoA, closely related to Oct-2-yn-4-one, has been identified as a multifunctional irreversible enzyme inhibitor, primarily targeting mitochondrial trifunctional protein beta-subunit in fatty acid oxidation. Its inactivation effect on enoyl-CoA hydratase 2 and medium-chain acyl-CoA dehydrogenase was also noted (Wu et al., 2008).
Polymerization and Material Science
- Cyclic Esters Polymerization: Research on the polymerization of cyclic esters, such as l,l-dilactide, initiated by tin(II) octoate, has shown that the process is mechanistically similar to systems involving oct-2-yn-4-one. This polymerization process involves monomer insertion into the Sn-OR bond, indicating the potential use of oct-2-yn-4-one in material science and polymer chemistry (Kowalski et al., 1998; 2000).
Optical Coherence Tomography (OCT) in Biomedical Research
OCT Imaging Technique
Although not directly related to Oct-2-yn-4-one, Optical Coherence Tomography (OCT), a biomedical imaging technique, has shown promise in various fields. It offers high-resolution, cross-sectional imaging of microstructure in biological systems, useful in both fundamental research and clinical applications. This includes structural investigations and functional examination in vivo, with potential in bioanalytical science (Walther et al., 2011).
OCT in Brain Imaging and Developmental Biology
OCT's application extends to brain imaging and developmental biology, providing volumetric reconstruction with micrometer resolution. It is particularly useful for studying heart development and understanding the mechanisms connecting circadian genes and obesity to heart development and cardiac diseases (Men et al., 2016).
Safety and Hazards
properties
IUPAC Name |
oct-2-yn-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-3-5-7-8(9)6-4-2/h3,5,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBOGXBQIHAAMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C#CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456049 | |
Record name | Oct-2-yn-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oct-2-yn-4-one | |
CAS RN |
59845-82-8 | |
Record name | Oct-2-yn-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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